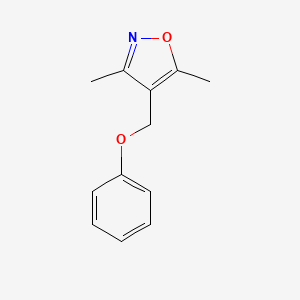

3,5-Dimethyl-4-(phenoxymethyl)isoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-(phenoxymethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-12(10(2)15-13-9)8-14-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUHCZGGIBTHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dimethyl 4 Phenoxymethyl Isoxazole and Its Analogues

General Strategies for Isoxazole (B147169) Ring Construction

The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available for its synthesis. These strategies include cycloaddition reactions, metal-free approaches, and multicomponent reactions, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

The most prominent and widely utilized method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). organic-chemistry.orgijpcbs.comnih.gov This [3+2] cycloaddition is a powerful tool for forming the five-membered ring, yielding the isoxazole product directly. nih.gov The reaction is known for its high efficiency and stereoselectivity. nih.gov

Nitrile oxides are typically generated in situ from precursors such as aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrohalogenation). mychemblog.comresearchgate.net The reaction can proceed through two primary mechanistic pathways: a concerted pericyclic mechanism or a stepwise mechanism involving a diradical intermediate. organic-chemistry.org This method is highly effective for producing a wide array of substituted isoxazoles, including 3,5-disubstituted variants. nih.gov Solid-phase syntheses using this cycloaddition have also been developed, allowing for the generation of isoxazole libraries. mychemblog.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Reference(s) |

| Aldoxime | Terminal Alkyne | Oxidizing Agent (e.g., NCS, NaOCl) | 3,5-Disubstituted Isoxazole | organic-chemistry.orgbiolmolchem.com |

| Hydroximoyl Chloride | Terminal Alkyne | Base (e.g., Triethylamine) | 3,5-Disubstituted Isoxazole | mychemblog.com |

| Aldoxime | Resin-bound Alkyne | Solution Phase | Resin-bound Isoxazole | mychemblog.com |

| Nitroalkane | Aryl Isocyanate | Tertiary Amine | Substituted Isoxazole | researchgate.net |

Growing emphasis on green chemistry has spurred the development of metal-free synthetic routes for isoxazoles. organic-chemistry.orgnih.gov These methods circumvent the disadvantages associated with metal catalysts, such as high cost, toxicity, and difficulty in removal from the final product. organic-chemistry.orgnih.gov

One notable metal-free approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-metallic base, to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. acs.org Other methods include enamine-triggered [3+2] cycloadditions of aldehydes and N-hydroximidoyl chlorides, which proceed under mild, base-catalyzed conditions to yield 3,4-disubstituted isoxazoles after an oxidation step. utahtech.edu Additionally, three-component reactions utilizing reagents like tert-butyl nitrite can facilitate isoxazole synthesis without the need for metal catalysts. nih.gov

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. biolmolchem.comkhanacademy.org Several MCRs have been developed for the synthesis of substituted isoxazoles.

A common MCR strategy involves the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and hydroxylamine (B1172632) hydrochloride. nih.govwikipedia.org This approach has been successfully employed to produce 3-methyl-4-arylmethylene isoxazole-5(4H)-ones under various catalytic conditions, including the use of eco-friendly catalysts like fruit juices or deep eutectic solvents. wikipedia.orgcambridge.org Another MCR pathway involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes to afford 5-amino-isoxazole-4-carbonitriles. chemicalbook.comyoutube.com These reactions are valued for their operational simplicity and ability to generate molecular diversity efficiently. biolmolchem.com

Targeted Synthesis of 3,5-Dimethyl-4-substituted Isoxazoles

The synthesis of the specific compound 3,5-dimethyl-4-(phenoxymethyl)isoxazole requires not only the construction of the 3,5-dimethylisoxazole (B1293586) core but also the specific introduction of the phenoxymethyl (B101242) group at the 4-position. This is typically achieved through the derivatization of the pre-formed 3,5-dimethylisoxazole ring.

The functionalization of 3,5-dimethylisoxazole at the C4 position is a key step. The reactivity of this position is dictated by the electronic nature of the isoxazole ring. The two electron-donating methyl groups at the 3- and 5-positions increase the electron density of the ring, thereby activating the 4-position for electrophilic substitution. nih.gov This inherent reactivity makes reactions like halogenation, nitration, and formylation feasible at this site. For instance, the sulfochlorination of 3,5-dimethylisoxazole has been shown to occur selectively at the 4-position due to this electronic activation. nih.gov

To synthesize this compound, a common and logical synthetic intermediate is (3,5-dimethylisoxazol-4-yl)methanol. chemnet.com The introduction of this hydroxymethyl group (-CH₂OH) can be accomplished via a two-step process starting with the formylation of the 4-position.

Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocyclic compounds. organic-chemistry.orgmychemblog.comcambridge.org Treatment of 3,5-dimethylisoxazole with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) at the activated 4-position to yield 3,5-dimethylisoxazole-4-carboxaldehyde. mychemblog.comwikipedia.org

Reduction: The resulting aldehyde is then reduced to the primary alcohol. Standard reducing agents such as sodium borohydride (NaBH₄) are effective for this transformation, converting the formyl group into a hydroxymethyl group to give the key precursor, (3,5-dimethylisoxazol-4-yl)methanol.

With the hydroxymethyl precursor in hand, the final phenoxymethyl group can be installed via a Williamson ether synthesis. utahtech.edumasterorganicchemistry.com This involves the deprotonation of the alcohol with a suitable base, such as sodium hydride (NaH), to form an alkoxide. youtube.comyoutube.com The subsequent nucleophilic substitution reaction of this alkoxide with a phenol derivative under appropriate conditions yields the target ether, this compound.

Table 2: Synthetic Pathway for this compound

| Step | Reaction | Reagents | Intermediate/Product | Reference(s) |

| 1 | Electrophilic Formylation | POCl₃, DMF (Vilsmeier-Haack) | 3,5-Dimethylisoxazole-4-carboxaldehyde | mychemblog.comwikipedia.org |

| 2 | Reduction | NaBH₄ | (3,5-Dimethylisoxazol-4-yl)methanol | chemnet.com |

| 3 | Ether Synthesis | Base (e.g., NaH), Phenol | This compound | youtube.commasterorganicchemistry.com |

Derivatization at the 4-Position of 3,5-Dimethylisoxazole

Chloromethylation Approaches and Subsequent Substitutions

A primary and efficient route to functionalizing the 4-position of the 3,5-dimethylisoxazole core is through chloromethylation. This process introduces a reactive chloromethyl group, which acts as a versatile handle for subsequent nucleophilic substitution reactions, enabling the attachment of various molecular fragments.

A documented method for preparing 3,5-dimethyl-4-chloromethyl isoxazole involves the reaction of 3,5-dimethylisoxazole with paraformaldehyde and hydrochloric acid. google.com One specific patented procedure outlines the following steps:

Crude Product Preparation : 3,5-dimethylisoxazole is synthesized by reacting methyl ethyl diketone with hydroxylamine hydrochloride in the presence of potassium carbonate. google.com

Chloromethylation : The crude 3,5-dimethylisoxazole is then reacted with trioxymethylene (a stable form of formaldehyde) in 1,4-dioxane. Concentrated hydrochloric acid is added, and the mixture is saturated with hydrogen chloride gas while heating. The reaction proceeds under reflux until the starting material is fully consumed. google.com

Purification : After the reaction, the solvent and water are removed by distillation under reduced pressure, and the final product is purified by rectification to yield 3,5-dimethyl-4-chloromethyl isoxazole with a purity of over 98%. google.com

The resulting 4-(chloromethyl) group is an excellent electrophile. Its reactivity is pivotal for synthesizing a broad range of derivatives. The chlorine atom can be readily displaced by various nucleophiles (e.g., alkoxides, phenoxides, amines, thiols), making it a key intermediate for building molecular complexity. This is exemplified by the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, where the related 3,5-dimethylisoxazole-4-sulfochloride is reacted with cytisine to form a new sulfonamide linkage. nih.gov This demonstrates the utility of a reactive group at the 4-position for coupling with other molecules.

Strategies for Introducing Phenoxymethyl Moieties

The synthesis of the title compound, this compound, is achieved by introducing a phenoxymethyl group onto the 3,5-dimethylisoxazole core. The most direct and common strategy for this transformation is a Williamson ether synthesis.

This method involves the nucleophilic substitution of a halide by a phenoxide ion. Specifically, 3,5-dimethyl-4-(chloromethyl)isoxazole, synthesized as described in the previous section, serves as the electrophilic substrate. The reaction proceeds by treating a phenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding phenoxide anion in situ. This highly nucleophilic phenoxide then attacks the benzylic-like carbon of the chloromethyl group, displacing the chloride ion and forming the desired ether linkage.

The general reaction is as follows:

Phenol + Base → Phenoxide Ion

Phenoxide Ion + 3,5-Dimethyl-4-(chloromethyl)isoxazole → this compound + Chloride Ion

This synthetic approach is robust and allows for the introduction of a wide variety of substituted phenoxymethyl moieties by simply varying the starting phenol, providing a straightforward route to a library of analogues for further study.

Synthesis of Specific Analogues and Hybrids (e.g., Isoxazole-Piperazine Hybrids)

The core 3,5-dimethylisoxazole structure is frequently incorporated into larger, hybrid molecules to explore new chemical space and biological activities. Isoxazole-piperazine hybrids are a notable class of such analogues, combining the isoxazole pharmacophore with the versatile piperazine linker, a common motif in drug discovery.

The synthesis of these hybrids typically involves coupling a functionalized isoxazole with a piperazine derivative. In a study focused on developing novel anticancer agents, a series of isoxazole-piperazine analogues were prepared and evaluated. mdx.ac.uk The synthetic approach involved preparing an isoxazole intermediate with a reactive group that could be linked to the piperazine nitrogen. All synthesized compounds demonstrated potent to moderate cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from 0.09 to 11.7 μM. mdx.ac.uk Further investigation of selected hybrids showed they induced apoptosis and cell cycle arrest, highlighting the potential of this molecular scaffold. mdx.ac.uk

The concept of molecular hybridization extends to other combinations, further demonstrating the modularity of isoxazole synthesis. For instance, isoxazole-triazole hybrids have been synthesized through multi-step approaches and screened for antibacterial activity. mdpi.com These synthetic strategies underscore the value of the isoxazole core as a building block for creating complex molecular architectures with tailored properties.

Advanced Synthetic Techniques

Modern organic synthesis increasingly focuses on efficiency, sustainability, and the rapid generation of molecular diversity. The synthesis of isoxazoles has benefited significantly from the application of advanced techniques, including novel catalytic systems, green chemistry principles, and methods for combinatorial library generation.

Catalytic Approaches (Homogeneous and Heterogeneous)

Catalysis is central to the efficient synthesis of isoxazoles, with both homogeneous and heterogeneous systems being widely employed. nih.govrsc.org These catalysts often facilitate the key [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. nih.gov

Homogeneous Catalysis:

Copper Catalysts : Copper(I) and Copper(II) salts are among the most common catalysts for isoxazole synthesis. nih.govorganic-chemistry.org For example, CuI catalyzes the reaction of sulfonyl azides, terminal alkynes, and hydroxyimidoyl chlorides in a three-component reaction to afford multi-substituted isoxazoles. tandfonline.com

Gold and Palladium Catalysts : Gold catalysts like AuCl₃ are effective for the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org Palladium catalysts are used in cascade annulation/allylation reactions of alkynyl oxime ethers to yield functionalized isoxazoles. organic-chemistry.org

Metal-Free Catalysts : Organocatalysts such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) have been used to enable the Machetti-De Sarlo reaction of nitroalkenes with alkynes, providing a sustainable route to isoxazole libraries. rsc.orgorganic-chemistry.org

Heterogeneous Catalysis:

Supported Catalysts : Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and reusability. Examples include silica gel-supported sodium hydrogen sulfate (NaHSO₄/SiO₂) and Cu₂O nanocrystals, which have shown facet-dependent catalytic potential in isoxazole synthesis. nih.govorganic-chemistry.org

Nanocatalysts : The development of advanced materials has led to catalysts like Cu/aminoclay/reduced graphene oxide nanohybrids, which have been used for the 1,3-dipolar cycloaddition of alkynes and nitrile oxides in aqueous solvent mixtures.

The table below summarizes various catalytic systems used in isoxazole synthesis.

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Homogeneous (Metal) | Cu(I), Cu(II) | [3+2] Cycloaddition | High regioselectivity, mild conditions | nih.govorganic-chemistry.org |

| Homogeneous (Metal) | AuCl₃, Pd-complexes | Cycloisomerization, Annulation | High efficiency, good functional group tolerance | organic-chemistry.org |

| Homogeneous (Organo) | TEMPO | Machetti-De Sarlo Reaction | Metal-free, sustainable | rsc.orgorganic-chemistry.org |

| Heterogeneous | NaHSO₄/SiO₂ | [3+2] Cycloaddition | Easily recoverable and reusable | organic-chemistry.org |

| Heterogeneous (Nano) | Cu₂O Nanocrystals | [3+2] Cycloaddition | Facet-dependent activity, reusable | nih.gov |

Green Chemistry Principles in Isoxazole Synthesis (e.g., Ultrasound Irradiation, Aqueous Media)

In line with the principles of sustainable chemistry, significant efforts have been made to develop environmentally benign methods for isoxazole synthesis. mdpi.compreprints.org Key strategies include the use of alternative energy sources like ultrasound and the replacement of volatile organic solvents with water. nih.govnih.gov

Ultrasound Irradiation: Sonochemistry has emerged as a powerful tool in organic synthesis, offering enhanced reaction rates, higher yields, and reduced energy consumption. mdpi.compreprints.org The application of ultrasound accelerates reaction kinetics by improving mass transfer. preprints.org In isoxazole synthesis, ultrasound has been successfully applied to:

Promote one-pot, multi-component reactions, leading to excellent yields in significantly shorter reaction times compared to conventional heating. mdpi.comresearchgate.net For example, a one-pot, five-component reaction to synthesize isoxazole-secondary sulfonamides in water under ultrasound irradiation saw reaction times drop to 13–17 minutes with yields of 75–96%. researchgate.net

Facilitate cycloaddition reactions, often eliminating the need for catalysts or harsh conditions. mdpi.compreprints.org The synthesis of 3,5-dimethylisoxazole from 2,4-pentanedione and hydroxylamine was achieved in 10 minutes in aqueous media at room temperature without a catalyst under ultrasound. preprints.org

Aqueous Media: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. nih.gov Numerous isoxazole syntheses have been successfully adapted to aqueous conditions. nih.govacgpubs.org For instance, a series of 5-arylisoxazole derivatives were synthesized by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water without any catalyst, offering high yields and a simple work-up procedure. nih.gov The combination of ultrasound and aqueous media provides a synergistic approach to green isoxazole synthesis. mdpi.compreprints.orgnih.gov

The following table highlights examples of green synthetic methods for isoxazoles.

| Green Technique | Reaction Details | Conditions | Yield | Time | Reference |

|---|---|---|---|---|---|

| Ultrasound | Synthesis of 3,5-dimethylisoxazole | Aqueous media, RT, no catalyst | - | 10 min | preprints.org |

| Ultrasound | Synthesis of isoxazole-sulfonamides | Water, CaCl₂/K₂CO₃ | 75-96% | 13-17 min | researchgate.net |

| Aqueous Media | Synthesis of 5-arylisoxazoles | Water, reflux, no catalyst | High | - | nih.gov |

| Aqueous Media | Synthesis of 3,4,5-trisubstituted isoxazoles | 95% Water, RT, DIPEA base | Good-Excellent | 1-2 h | nih.gov |

Derivatization for Library Generation and SAR Studies

The isoxazole scaffold is highly amenable to derivatization, making it an excellent candidate for the generation of chemical libraries for structure-activity relationship (SAR) studies. nih.govnih.govmdpi.comresearchgate.net SAR studies are crucial in drug discovery for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Systematic modification of the isoxazole core at its various positions allows for a thorough exploration of the chemical space. One study focused on trisubstituted isoxazoles as allosteric ligands, where an initial virtual library was designed to explore derivatives at the C-4 position. dundee.ac.uk This computational approach guided the synthesis of a focused library of compounds, leading to a ~10-fold increase in potency. dundee.ac.uk

Another approach involved the systematic preparation of a library of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition. researchgate.net By incorporating various "privileged substructures" (molecular motifs commonly found in active compounds) and evaluating them in phenotypic assays, researchers could discern patterns of biological activity based on the nature and position of the substituents. researchgate.net

SAR analyses have revealed key structural features that influence activity. For example, studies on isoxazole chalcone derivatives showed that electron-donating groups, such as methoxy substituents, on an attached benzene ring enhanced anticancer activity. mdpi.com In another series, the introduction of fluorine or trifluoromethyl groups was found to promote cytotoxicity in cancer cell lines. nih.gov These insights, gained from synthesizing and testing libraries of related compounds, are invaluable for the rational design of new, more effective molecules. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 3,5 Dimethyl 4 Phenoxymethyl Isoxazole Derivatives

Principles of Isoxazole (B147169) SAR in Drug Design

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile component in drug design due to its unique electronic and steric properties. It can act as a bioisosteric replacement for other functional groups, such as amide or ester groups, offering improved metabolic stability and pharmacokinetic profiles. The nitrogen and oxygen atoms of the isoxazole ring are capable of forming hydrogen bonds with biological targets, a key interaction for molecular recognition and biological activity.

Influence of Substituents on the Isoxazole Ring

The substitution pattern on the isoxazole ring is a key determinant of the pharmacological activity of its derivatives. The size, shape, and electronic nature of these substituents dictate the molecule's interaction with its biological target.

The presence of methyl groups at the 3- and 5-positions of the isoxazole ring has been shown to be a critical feature for the biological activity of several classes of compounds. The 3,5-dimethylisoxazole (B1293586) moiety has been identified as a novel bioisostere of acetyl-lysine, enabling these compounds to act as competitive inhibitors of bromodomains, which are readers of histone acetylation marks. In this context, the 3,5-dimethylisoxazole core mimics the acetylated lysine (B10760008), with the isoxazole oxygen accepting a hydrogen bond from a conserved nitrogen atom within the bromodomain binding pocket. This interaction is crucial for the inhibitory activity of these molecules. The methyl groups at the 3- and 5-positions contribute to the steric bulk and lipophilicity of the molecule, influencing its binding affinity and selectivity for different bromodomain family members.

Modifications of the Phenoxymethyl (B101242) Moiety and their Pharmacological Consequences

Systematic modifications of the phenoxymethyl moiety have been explored to optimize the pharmacological properties of 3,5-dimethylisoxazole derivatives. These modifications typically involve substitutions on the aromatic ring and alterations to the linker connecting the phenyl ring to the isoxazole core.

Substitutions on the phenyl ring of the phenoxymethyl group can have a profound impact on the pharmacological activity of the parent compound. The position, size, and electronic properties of these substituents can modulate the molecule's binding affinity, selectivity, and pharmacokinetic properties. For instance, in a series of 4-phenoxy-phenyl isoxazoles acting as acetyl-CoA carboxylase (ACC) inhibitors, the introduction of various substituents on the phenoxy ring led to significant changes in their inhibitory activity. The electronic nature of the substituent (electron-donating or electron-withdrawing) can alter the charge distribution of the aromatic ring, influencing its interaction with the target protein. The steric bulk of the substituent can also play a crucial role, with larger groups potentially leading to steric clashes or, conversely, enhancing binding through increased van der Waals interactions.

The following table summarizes the effects of aromatic ring substitutions on the ACC inhibitory activity of a series of 4-phenoxy-phenyl isoxazole derivatives, which can serve as a model for understanding potential trends in 3,5-dimethyl-4-(phenoxymethyl)isoxazole analogues.

| Compound ID | R2 Substituent | ACC Inhibition Rate (%) @ 5 µM |

| 6h | Phenyl | 55.33 |

| 6i | 4-Fluorophenyl | 59.21 |

| 6j | 4-Chlorophenyl | 65.89 |

| 6k | 4-Methylphenyl | 72.47 |

| 6l | Benzyl | 81.42 |

Data from a study on 4-phenoxy-phenyl isoxazole derivatives as ACC inhibitors. While not the exact scaffold, this data provides insight into the potential effects of aromatic substitutions.

Modification of the ether linker in the phenoxymethyl moiety by replacing the oxygen atom with other atoms or groups, such as sulfur (thioether) or nitrogen (amine), can significantly alter the pharmacological properties of the resulting analogues. These changes affect the bond angles, bond lengths, and rotational freedom of the linker, which in turn influences the orientation of the phenyl ring in the binding site.

In a study of trisubstituted isoxazoles as allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the nature of the linker at the C-4 position had a dramatic effect on potency. An ether linkage was found to be optimal for activity, while the corresponding thioether and methylated amine linkers resulted in significantly lower potency. The decreased activity of the thioether analogue was attributed to slight changes in the bond angle and length of the linker, leading to a suboptimal positioning of the isoxazole core and the adjacent moiety in the binding pocket. The restricted rotation of the methylated amine linker was also suggested to be detrimental to activity.

The following table illustrates the impact of linker modifications on the inhibitory activity of a series of C-4 substituted trisubstituted isoxazoles.

| Linker | IC50 (nM) |

| Ether | 31 ± 2 |

| Thioether | 500 ± 40 |

| Methylated Amine | 1100 ± 100 |

Data from a study on trisubstituted isoxazoles as RORγt inverse agonists, demonstrating the importance of the linker at the C-4 position.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. The specific geometry of a compound dictates how it interacts with its biological target, such as a protein or enzyme. For 3,5-dimethylisoxazole derivatives, the spatial orientation of the phenoxymethyl group at the 4-position, relative to the isoxazole ring, significantly influences binding affinity and efficacy.

Research on structurally related 3,5-dimethylisoxazole derivatives has highlighted the importance of conformational rigidity and the adoption of a specific bioactive conformation for potent biological activity. For instance, in the context of developing inhibitors for bromodomain and extra-terminal domain (BET) proteins like BRD4, the 3,5-dimethylisoxazole moiety often serves as a mimic of acetylated lysine, a key recognition element. acs.org The orientation of substituents on the isoxazole ring is therefore paramount for effective binding within the acetylated lysine binding pocket.

In one study, the overlay of crystal structures of different 3,5-dimethylisoxazole derivatives bound to BRD4(1) demonstrated how slight changes in the substituent at the 4-position could alter the positioning of the isoxazole core within the binding pocket, thereby affecting inhibitory potency. acs.org The flexibility of the phenoxymethyl linker in this compound would allow the phenyl ring to adopt various orientations. The optimal conformation would likely involve the phenyl ring engaging in favorable interactions, such as pi-stacking or hydrophobic interactions, with amino acid residues in the target protein.

The following table summarizes the inhibitory activities of some 4-substituted 3,5-dimethylisoxazole derivatives against BRD4, illustrating the impact of conformational and electronic properties on biological activity.

| Compound ID | R-Group at 4-position | BRD4(1) IC₅₀ (nM) | BRD4(2) IC₅₀ (nM) |

| 11h | 6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one derivative | 27.0 | 180 |

| Compound 3 | Substituted phenyl | 4800 | - |

Data sourced from studies on BRD4 inhibitors. acs.orgnih.gov

Computational Approaches in SAR Elucidation

Computational chemistry plays a pivotal role in modern drug discovery and the elucidation of SAR. For this compound and its analogs, a variety of computational techniques are employed to predict their biological activity, understand their binding modes, and guide the design of new, more potent derivatives.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For 3,5-dimethylisoxazole derivatives, docking studies can be used to visualize how the molecule fits into the active site of a target enzyme or receptor. nih.gov These studies help in understanding the key interactions responsible for binding and can explain the observed SAR. For example, docking can reveal why a particular substituent on the phenoxy ring leads to enhanced activity, perhaps due to the formation of an additional hydrogen bond or a more favorable hydrophobic interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. In 3D-QSAR studies, the three-dimensional properties of molecules, such as their shape and electrostatic potential, are considered. mdpi.com For a series of 3,5-dimethylisoxazole derivatives, a 3D-QSAR model could be developed to predict the inhibitory activity of new, unsynthesized compounds. This approach helps in prioritizing which derivatives to synthesize and test, thereby saving time and resources. A study on analogs of the active metabolite of leflunomide, which contains an isoxazole core, successfully used a 3D-QSAR method to understand inhibitor-enzyme interactions. mdpi.com

Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. For a series of active 3,5-dimethylisoxazole derivatives, a pharmacophore model can be generated to define the spatial arrangement of essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model can then be used to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

The table below presents data from a computational study on a series of BRD4 inhibitors, showcasing the correlation between predicted binding affinities and experimentally determined biological activities.

| Compound | Predicted Binding Affinity (kcal/mol) | Experimental IC₅₀ (nM) |

| Derivative A | -9.8 | 35 |

| Derivative B | -8.5 | 150 |

| Derivative C | -7.2 | 800 |

This is a representative table based on the principles of computational SAR studies.

By integrating these computational approaches with experimental data, a comprehensive understanding of the SAR for this compound derivatives can be achieved. This knowledge is instrumental in the design of novel compounds with tailored biological activities.

Pharmacological and Mechanistic Investigations of 3,5 Dimethyl 4 Phenoxymethyl Isoxazole Derivatives in Vitro Studies

Diverse Biological Activities Associated with Isoxazole (B147169) Derivatives

The isoxazole nucleus is a versatile scaffold that has been incorporated into numerous compounds exhibiting a wide spectrum of pharmacological activities. nih.govnih.govresearchgate.netmdpi.com In vitro studies have demonstrated that isoxazole derivatives possess antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. nih.govmdpi.com The biological activity of these compounds is often attributed to the unique electronic and structural features of the isoxazole ring, which can engage in various non-covalent interactions with biological targets like enzymes and receptors. researchgate.net

The versatility of the isoxazole ring allows for structural modifications that can enhance pharmacological properties, making it an attractive framework in drug discovery for developing therapies against a range of diseases, including cancer, infections, and neurodegenerative disorders. mdpi.com The diverse biological activities also include analgesic, antidiabetic, antiviral, and antioxidant effects. nih.govresearchgate.netresearchgate.net

In Vitro Studies on Specific Therapeutic Areas

A significant body of research has focused on the in vitro anticancer potential of isoxazole derivatives against a variety of human cancer cell lines. nih.govmdpi.comfrontiersin.orgnih.govnih.govmdpi.com These compounds have demonstrated the ability to inhibit the growth of cancer cells, with some derivatives showing potent cytotoxic effects at nanomolar concentrations. frontiersin.org For instance, certain isoxazole derivatives have been found to be effective against leukemia, colon cancer, melanoma, and hepatocellular carcinoma cell lines. nih.gov

One study highlighted a series of 3,5-disubstituted isoxazole derivatives that exhibited significant inhibitory activity against tumor growth. nih.gov Another study reported on isoxazole-based carboxamides that showed promising growth inhibitory activity against a panel of 60 cancer cell lines. nih.gov The anticancer activity of these derivatives is often linked to their ability to interfere with critical cellular processes necessary for cancer cell survival and proliferation.

The cytotoxic effects of isoxazole derivatives on cancer cells are mediated through several mechanisms, with the induction of apoptosis, or programmed cell death, being a prominent one. frontiersin.orgymaws.comnih.gov In vitro studies have shown that certain isoxazole derivatives can induce both early and late apoptosis in cancer cells. frontiersin.orgymaws.com For example, a study on human erythroleukemic K562 cells demonstrated that several isoxazole derivatives induced apoptosis in over 50% of the cells, with some compounds achieving apoptotic effects as high as 90.60%. frontiersin.orgymaws.com The induction of apoptosis is a key mechanism for eliminating cancerous cells and is a desirable characteristic for anticancer agents. nih.gov

In addition to apoptosis, cell cycle arrest is another important mechanism by which isoxazole derivatives exert their anticancer effects. semanticscholar.org Some isoxazole-phenylcinnamides have been found to arrest cancer cells in the G2/M phase of the cell cycle. nih.gov By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating. One particular isoxazole derivative was shown to induce cell cycle arrest at the G2/M and pre-G1 phases in cancer cells, a process confirmed by an increase in the levels of caspases 3 and 9, and a higher Bax/Bcl-2 ratio, all of which are indicative of apoptosis. semanticscholar.org

While extensive research is ongoing, specific data on the direct inhibition of Akt hyperphosphorylation or the activation of p53 by 3,5-dimethyl-4-(phenoxymethyl)isoxazole derivatives is still an emerging area of investigation. However, the broader class of isoxazole derivatives has been implicated in modulating various cell survival pathways. The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and is often over-activated in many human cancers. nih.gov The inhibition of this pathway is a key strategy in cancer therapy. While direct evidence for this compound is pending, the potential for isoxazole derivatives to modulate such pathways remains an active area of research.

Several isoxazole derivatives have been identified as inhibitors of tubulin polymerization. nih.govnih.govnih.govjk-sci.com Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are crucial for cell division. jk-sci.com By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govjk-sci.com

Isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, antiviral, and antiprotozoal effects. nih.govnih.govmdpi.comfrontiersin.orgnih.gov The presence of the isoxazole ring is often associated with enhanced antimicrobial efficacy.

Antibacterial and Antifungal Activity:

In vitro studies have confirmed the efficacy of isoxazole derivatives against a range of pathogenic bacteria and fungi. nih.govresearchgate.net Certain derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans. The introduction of specific chemical groups, such as a thiophene (B33073) moiety, to the isoxazole ring has been observed to increase its antimicrobial activity. Some isoxazole derivatives have been reported to reduce biofilm formation by more than 90%, which is significant as biofilms are a major cause of persistent infections.

Below is a table summarizing the antimicrobial activity of selected isoxazole derivatives from a research study:

| Compound ID | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| PUB9 | Staphylococcus aureus | >1000 times lower than other derivatives | |

| PUB10 | Staphylococcus aureus | Not specified | |

| Thiazolyl-isoxazole 9a | Mycobacterium tuberculosis H37Rv | 2.01–9.80 µM | |

| Thiazolyl-isoxazole 9b | Mycobacterium tuberculosis H37Rv | 2.01–9.80 µM | |

| Thiazolyl-isoxazole 9r | Mycobacterium tuberculosis H37Rv | 2.01–9.80 µM | |

| Thiazolyl-isoxazole derivatives | Escherichia coli | 7.8–15.62 µg/mL | |

| Thiazolyl-isoxazole derivatives | Candida albicans | 7.8–31.25 µg/mL |

Antiviral Activity:

The antiviral potential of isoxazole derivatives is an area of growing interest. Some studies have reported the evaluation of isoxazole derivatives against various viruses. For example, certain isoxazole compounds have been investigated for their activity against HIV. researchgate.net However, more extensive research is needed to fully elucidate the scope and mechanisms of the antiviral actions of this compound derivatives.

Antiprotozoal Activity:

Several isoxazole derivatives have shown significant in vitro activity against various protozoan parasites. nih.gov For instance, novel 3,5-bis(4-amidinophenyl)isoxazole derivatives have exhibited potent activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, and Plasmodium falciparum, the parasite responsible for malaria. nih.gov Some of these compounds displayed IC₅₀ values below 10 nM against T. b. rhodesiense and sub-nanomolar potencies against P. falciparum. nih.gov Another study on 3,4,5-trisubstituted isoxazoles demonstrated their antiparasitic effects against Leishmania amazonensis and Trypanosoma cruzi.

Here is a data table of the antiprotozoal activity of some isoxazole derivatives:

| Compound Class | Target Protozoa | IC₅₀ Value | Reference |

| 3,5-bis(4-amidinophenyl)isoxazole aza-analogues | Trypanosoma brucei rhodesiense | < 10 nM (for 6 compounds) | nih.gov |

| 3,5-bis(4-amidinophenyl)isoxazole aza-analogues | Plasmodium falciparum | < 25 nM (for 18 compounds) | nih.gov |

| 3-N-acylhydrazone isoxazoles | Leishmania amazonensis | IC₅₀ < 50 µM | |

| 3-N-acylhydrazone isoxazoles | Trypanosoma cruzi | IC₅₀ < 50 µM |

Anti-inflammatory and Immunomodulatory Activities

Derivatives of 3,5-dimethylisoxazole (B1293586) have been investigated for their effects on the immune system. Certain compounds within this family have demonstrated the ability to modulate immune responses in vitro, suggesting potential for either stimulating or suppressing immune functions. nih.gov

One study identified a 3,5-dimethylisoxazole derivative, 7-amino-3,5-dimethylisoxazole[5,4-e] nih.govresearchgate.netmdpi.com-triazepin-4-one, as having a stimulatory effect on mouse splenocyte proliferation induced by Concanavalin A. This compound also stimulated cytokine production by the P388D1 macrophage cell line. nih.govmdpi.com Other related isoxazole derivatives have been found to exhibit modulatory effects on T-cell subsets and enhance antibody production in mice, pointing to the potential of this chemical scaffold in the treatment of autoimmune diseases or as vaccine adjuvants. nih.gov These studies highlight the diverse immunoregulatory potential of the isoxazole core structure.

Table 1: Examples of Immunomodulatory Activity in Isoxazole Derivatives

| Compound Class/Derivative | Model System | Observed In Vitro Effect |

|---|---|---|

| 7-amino-3,5-dimethylisoxazole[5,4-e] nih.govresearchgate.netmdpi.com-triazepin-4-one | Mouse Splenocytes; P388D1 Macrophage Cell Line | Stimulated mitogen-induced proliferation and cytokine production. nih.govmdpi.com |

Neuroprotective Effects

Based on a review of available scientific literature, no specific in vitro studies concerning the neuroprotective effects of this compound or its derivatives have been reported. While research into neuroprotective agents is extensive, this particular class of compounds has not been a focus in the reviewed studies. mdpi.comrjpbr.com

Herbicidal and Insecticidal Properties

The isoxazole scaffold is recognized for its utility in the agricultural field, with various derivatives showing potential as herbicides and insecticides. Research into 4,5-disubstituted 3-isoxazolols, which share the core isoxazole ring, has identified compounds with moderate insecticidal activity against houseflies. These specific derivatives were found to act as competitive antagonists of insect GABA receptors. researchgate.net However, specific studies detailing the herbicidal or insecticidal properties of this compound derivatives were not identified in the reviewed literature.

Molecular Target Identification and Engagement

Protein-Protein Interaction Modulation (e.g., GATA4 and NKX2-5)

The modulation of protein-protein interactions is a key strategy in drug discovery. The interaction between the transcription factors GATA4 and NKX2-5 is critical in cardiac gene activation and hypertrophy. helsinki.fioulu.fi While small molecules based on an isoxazole core have been successfully developed to inhibit this specific interaction, these compounds belong to a distinct structural class. helsinki.finih.govresearchgate.net The most widely studied inhibitor, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, is not a derivative of the 3,5-dimethylisoxazole structure. helsinki.fi No studies were found that specifically link this compound derivatives to the modulation of the GATA4 and NKX2-5 interaction.

Allosteric Ligand Binding (e.g., Retinoic-Acid-Receptor-Related Orphan Receptor γt)

The Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) has emerged as a significant therapeutic target for autoimmune diseases due to its role in the differentiation of pro-inflammatory Th17 cells. researchgate.netnih.gov A promising strategy for modulating this target involves the use of allosteric inverse agonists, which bind to a site on the receptor distinct from the primary (orthosteric) ligand-binding pocket. researchgate.netresearchgate.net

Recent research has identified trisubstituted isoxazoles as a novel class of potent and selective allosteric inverse agonists for RORγt. researchgate.net Structure-activity relationship (SAR) studies on this isoxazole series have led to the optimization of a lead compound, resulting in derivatives with low nanomolar potency and significant cellular activity. researchgate.net This research demonstrates that the isoxazole scaffold is well-suited for targeting the allosteric pocket of RORγt, inducing a conformational change that inhibits the receptor's function. researchgate.netnih.gov This mechanism provides a basis for the anti-inflammatory and immunomodulatory potential of isoxazole derivatives. researchgate.net

Table 2: Molecular Target Engagement of Isoxazole Derivatives

| Molecular Target | Mechanism of Action | Compound Class | Therapeutic Relevance |

|---|

Interaction with Specific Enzymes or Receptors

In vitro studies have revealed that derivatives of 3,5-dimethylisoxazole can interact with a variety of specific enzymes and receptors, suggesting their potential as modulators of key biological pathways.

One significant area of investigation has been their role as inhibitors of bromodomain and extra-terminal (BET) proteins, particularly BRD4. nih.gov The 3,5-dimethylisoxazole motif is utilized as an acetyl-lysine mimic, a key interaction for bromodomain binding. nih.govresearchgate.net A specific derivative, 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one (compound 11h ), demonstrated potent inhibitory activity against BRD4(1) and BRD4(2) with IC₅₀ values of 27.0 nM and 180 nM, respectively. nih.gov This inhibition leads to the downregulation of the c-Myc oncogene in HL-60 cells, highlighting its potential in cancer cell line proliferation. nih.gov

Derivatives of 3,5-disubstituted isoxazoles have also been evaluated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netnih.gov The compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole showed significant inhibitory activity against both LOX and COX-2. researchgate.netnih.gov In silico molecular docking studies supported these findings, indicating that the compound binds effectively to the catalytic domains of LOX, COX-1, and COX-2. researchgate.net Another study synthesized a series of isoxazole derivatives and found they exhibited excellent dose-dependent inhibition of COX-2 in vitro. frontiersin.org

Furthermore, certain 3,5-dimethylisoxazole derivatives have been identified as activators of the G protein-coupled receptor 40 (GPR40), which is involved in promoting insulin (B600854) release. This suggests a potential therapeutic application in metabolic disorders like diabetes. google.com

Table 1: In Vitro Enzyme/Receptor Interaction of 3,5-Dimethylisoxazole Derivatives

| Compound/Derivative Class | Target Enzyme/Receptor | Observed Effect | IC₅₀ Values | Reference |

|---|---|---|---|---|

| 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one | BRD4(1) | Inhibition | 27.0 nM | nih.gov |

| BRD4(2) | Inhibition | 180 nM | nih.gov | |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | Lipoxygenase (LOX) | Inhibition | Not specified | researchgate.netnih.gov |

| Cyclooxygenase-2 (COX-2) | Inhibition | Not specified | researchgate.netnih.gov | |

| General 3,5-disubstituted isoxazole derivatives | Cyclooxygenase-2 (COX-2) | Dose-dependent inhibition | Not specified | frontiersin.org |

| General 3,5-dimethylisoxazole derivatives | GPR40 Receptor | Activation, Insulin Release | Not specified | google.com |

Bioactivation and Metabolite Formation (e.g., Quinone Methides)

The 3,5-dimethylisoxazole motif, while a useful component in designing enzyme inhibitors, carries a potential for bioactivation into toxic reactive metabolites. nih.govresearchgate.net In vitro investigations, particularly using human liver microsomes, have focused on understanding the mechanisms of this bioactivation. researchgate.net

A novel mechanism of bioactivation has been identified for phenyl methyl-isoxazole derivatives, which does not involve the typical pathways. researchgate.net The proposed mechanism begins with the oxidation of the 5'-methyl group on the isoxazole ring. This initial oxidation step generates a stabilized enimine intermediate. This reactive intermediate is then susceptible to nucleophilic attack, for instance by glutathione (B108866) (GSH), leading to the formation of GSH adducts on the 5'-methylene group. researchgate.net This pathway highlights a potential liability for compounds containing a 5'-methyl isoxazole, particularly in the presence of a 4'-nitrogen. researchgate.net

Deep neural models have been coupled with experimental validation to predict and study the bioactivation pathways for 3,5-dimethylisoxazole-containing BET inhibitors. nih.govresearchgate.net These models predicted that the isoxazole ring could be involved in the formation of reactive electrophiles, such as an enimine. researchgate.net Subsequent experimental studies confirmed the formation of reactive metabolites, including traditional quinones and novel extended quinone-methides that involve the isoxazole ring. researchgate.net While models predicted that some inhibitors would form extended quinone-methides, experimental results indicated that traditional quinones were the more dominant reactive metabolites in certain cases. researchgate.net

Efforts to mitigate this reactive metabolite formation have shown that structural modifications can be effective. The risk of forming GSH adducts could be significantly reduced or prevented by:

Removing the 5'-methyl group. researchgate.net

N-methylation of an adjacent carbamate. researchgate.net

Replacing the 4'-nitrogen with a carbon. researchgate.net

These findings underscore the importance of the substitution pattern on the isoxazole ring in determining its potential for metabolic bioactivation. nih.govresearchgate.net

Table 2: Bioactivation of 3,5-Dimethylisoxazole Derivatives

| Feature | Description | Key Findings | Reference |

|---|---|---|---|

| Initiating Step | Oxidation of 5'-methyl group | Forms a stabilized enimine intermediate. | researchgate.net |

| Reactive Metabolites | Enimine, Quinone Methides | The enimine intermediate is susceptible to nucleophilic attack by glutathione (GSH). Models predict formation of extended quinone-methides involving the isoxazole ring. | researchgate.netresearchgate.net |

| Influencing Factors | 4'-Nitrogen | The presence of a nitrogen at the 4'-position of a phenyl 5-methyl-isoxazole enhances reactivity. | researchgate.net |

| Mitigation Strategies | Structural Modifications | Removal of the 5'-methyl group or replacement of the 4'-nitrogen can prevent or reduce reactive metabolite formation. | researchgate.net |

Computational Chemistry and Molecular Modeling of 3,5 Dimethyl 4 Phenoxymethyl Isoxazole

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as a derivative of 3,5-dimethylisoxazole (B1293586), might interact with a biological target.

The 3,5-dimethylisoxazole motif is recognized as a valuable isostere for acetyl-lysine and is incorporated into various inhibitors targeting bromodomains, which are protein modules that bind acetylated lysine (B10760008) residues. nih.gov For instance, derivatives of 3,5-dimethylisoxazole have been designed as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is a therapeutic target in various cancers. nih.govebi.ac.uk Docking studies of these derivatives have been performed to analyze their conformation and binding modes within the BRD4 active site. nih.gov

In a study focused on developing new BRD4 inhibitors, a compound featuring the 3,5-dimethylisoxazole core exhibited significant inhibitory activity. nih.gov Molecular docking of this compound revealed key interactions within the binding pocket of BRD4, illustrating the rationale behind its potency and guiding further structural modifications. nih.gov

Furthermore, isoxazole (B147169) derivatives have been evaluated as inhibitors of other enzymes, such as cyclooxygenase (COX). Molecular docking studies on isoxazole-carboxamide derivatives have helped to identify binding interactions with human COX enzymes. nih.gov For example, specific substitutions on the phenyl rings of these compounds were shown to position the 5-methyl-isoxazole ring optimally within the secondary binding pocket of the COX-2 enzyme. nih.gov Similarly, in silico studies of 3,5-disubstituted isoxazole derivatives have shown strong binding to the catalytic domains of LOX and COX enzymes, supporting their potential as anti-inflammatory agents. nih.gov

The table below summarizes representative findings from molecular docking studies of isoxazole-containing compounds with various protein targets.

| Compound Class | Target Protein | Key Findings from Docking |

| 3,5-dimethylisoxazole derivatives | BRD4 | Analysis of binding conformation to guide inhibitor modification. nih.gov |

| Phenyl-isoxazole-carboxamides | COX-1 and COX-2 | Ideal binding interactions with the COX-2 enzyme were achieved with specific substitutions. nih.gov |

| 3,5-disubstituted isoxazoles | LOX and COX | Strong binding to the catalytic domain with high atomic contact energy scores. nih.gov |

| Trisubstituted isoxazoles | RORγt | Exploration of the structure-activity relationship in an allosteric binding site. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of molecules, which in turn dictate their reactivity and stability. Methods like Density Functional Theory (DFT) are used to gain insights into electronic structure. researchgate.net

Nonadiabatic ab initio molecular dynamics simulations have been utilized to investigate the photoisomerization pathway of 3,5-dimethylisoxazole. rsc.org These calculations explored the electronic structures across four electronic states. Upon photoexcitation to the first excited electronic state (S₁), the N–O bond of the isoxazole ring breaks, leading to energetic relaxation back to the ground state (S₀). rsc.org This type of analysis is fundamental to understanding the photochemical stability and potential reaction pathways of the molecule. The study identified two different excited-state lifetimes of 10.77 and 119.81 fs in the S₁ state. rsc.org

These quantum mechanical approaches provide a detailed picture of bond-breaking and formation processes, which is essential for predicting the reactivity of 3,5-Dimethyl-4-(phenoxymethyl)isoxazole under various conditions.

Predictive Modeling of Bioactivation Pathways

A significant concern in drug development is the metabolic bioactivation of a compound into reactive, potentially toxic metabolites. nih.gov Predictive modeling, often using deep neural networks, can be used to assess this risk.

The 3,5-dimethylisoxazole motif, while a useful pharmacophore, has been investigated for its potential to undergo bioactivation. nih.gov Computational models have been developed to predict the bioactivation pathways for a series of BET inhibitors containing this moiety. nih.govresearchgate.net These models predicted that inhibitors with the 3,5-dimethylisoxazole group were more likely to undergo bioactivation compared to other non-bioactivated molecules that also contain an isoxazole ring. nih.gov

The models suggested that bioactivation could lead to the formation of reactive quinone-methides. nih.govresearchgate.net While experimental results sometimes differ in the dominant reactive species formed, the predictive models successfully identified the potential for bioactivation, highlighting a key area for consideration in the development of drugs containing the 3,5-dimethylisoxazole scaffold. nih.gov The predictive power of these models also varies with substituents on other parts of the molecule; for example, methoxy groups were predicted to decrease bioactivation. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based methods are integral to modern drug design. Structure-based design relies on the known three-dimensional structure of the biological target, while ligand-based design uses knowledge of other molecules that bind to the target.

The development of trisubstituted isoxazoles as selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt) is a prime example of structure-based design. nih.gov By utilizing X-ray crystallography of the target protein, researchers were able to explore the structure-activity relationship (SAR) of the isoxazole series, leading to the optimization of an initial lead compound with a significant increase in potency. nih.gov

Similarly, the design of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors involved a structure-based approach. nih.gov Docking studies were used to understand the binding of the compounds and to inform the design of new derivatives with improved activity. This led to the identification of a potent inhibitor that was found to effectively inhibit cell proliferation in sensitive cancer cell lines. nih.gov

These examples underscore the power of combining structural information with synthetic chemistry to develop potent and selective modulators of protein function.

Conformational Dynamics and Stability Analysis

Understanding the conformational flexibility and stability of a molecule is crucial for predicting its biological activity and behavior. Computational methods can simulate the dynamic nature of molecules and analyze their preferred conformations.

The spatial structure of a new derivative, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, was determined using X-ray diffraction analysis. nih.gov This analysis revealed that the isoxazole ring is planar, with the methyl groups also found in the plane of the five-membered ring. nih.gov Such studies provide precise geometric data that is invaluable for understanding how the molecule will fit into a binding site.

Furthermore, nonadiabatic ab initio molecular dynamics simulations of 3,5-dimethylisoxazole have shed light on its conformational dynamics during a photochemical reaction. rsc.org The simulations showed that during the process of azirine formation, a major product of photoisomerization, the five-membered ring maintains a planar structure as the N-O bond distance increases during the non-adiabatic transition. rsc.org This provides a dynamic view of the molecule's stability and reactivity upon absorbing light energy.

Applications of 3,5 Dimethyl 4 Phenoxymethyl Isoxazole Derivatives in Lead Optimization and Drug Discovery

Lead Compound Identification and Optimization

The 3,5-dimethylisoxazole (B1293586) core has served as a foundational template for the identification and optimization of lead compounds targeting a range of biological entities. A notable area of research is the development of inhibitors for bromodomain and extra-terminal domain (BET) proteins, which are considered important epigenetic targets. Through structure-guided optimization, derivatives of 3,5-dimethylisoxazole have been developed as potent BET bromodomain inhibitors. nih.gov Phenol and acetate derivatives of these lead compounds have demonstrated significant antiproliferative effects in acute myeloid leukemia cells. nih.gov

The process of lead optimization often involves modifying the substituents on the isoxazole (B147169) ring to improve potency, selectivity, and pharmacokinetic properties. For instance, in the development of histamine H3 receptor antagonists for potential use in treating depression, lead optimization of 3,5-dimethyl-isoxazole-4-carboxylic acid derivatives led to compounds with improved potency and oral bioavailability.

The anti-cancer potential of 3,5-disubstituted isoxazole derivatives has also been a significant area of investigation. By modifying the substituents at the 3 and 5 positions of the isoxazole ring, researchers have been able to modulate the anti-proliferative activity of these compounds against various cancer cell lines. For example, certain tyrosol derivatives bearing a 3,5-disubstituted isoxazole moiety have shown potent anticancer activity against leukemia cells. nih.gov

Table 1: Examples of Lead Optimization in 3,5-Disubstituted Isoxazole Derivatives

| Lead Compound Class | Target | Therapeutic Area | Key Optimization Findings |

| 3,5-Dimethylisoxazole Derivatives | BET Bromodomains | Cancer | Phenol and acetate derivatives showed strong antiproliferative effects in leukemia cells. nih.gov |

| 3,5-Dimethyl-isoxazole-4-carboxylic Acid Derivatives | Histamine H3 Receptor | Depression | Lead optimization improved potency and pharmacokinetic properties. |

| Tyrosol Derivatives with 3,5-Disubstituted Isoxazole | Not Specified | Cancer (Leukemia) | Substituents on the isoxazole ring influenced anti-proliferative activity. nih.gov |

Development of Multi-targeted Therapies

The concept of multi-targeted therapies, where a single molecule is designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer. The 3,5-disubstituted isoxazole scaffold has been explored for its potential in this area. For instance, certain derivatives have been investigated as inhibitors of both lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are involved in inflammation and carcinogenesis. nih.gov The dual inhibition of these pathways could offer a more effective anti-inflammatory and anticancer effect.

One particular derivative, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole, demonstrated significant inhibitory activity against both LOX and COX-2. nih.gov This compound also showed inhibition of tumor growth and angiogenesis in a mouse model. nih.gov This suggests that the 3,5-disubstituted isoxazole framework can be adapted to create agents with multiple mechanisms of action.

Strategies for Enhancing Bioactivity and Selectivity

Enhancing the bioactivity and selectivity of lead compounds is a critical aspect of drug discovery. For 3,5-dimethylisoxazole derivatives, various strategies have been employed to achieve this. Structure-activity relationship (SAR) studies are crucial in understanding how different functional groups and their positions on the isoxazole ring influence biological activity.

In the context of phosphodiesterase 4 (PDE4) inhibitors, for example, SAR studies on 3,5-dimethylpyrazole derivatives (a related azole) revealed that the introduction of specific substituent groups on an attached phenyl ring could enhance inhibitory activity. nih.govresearchgate.net Similar principles can be applied to isoxazole derivatives. The spatial arrangement of substituents can also play a key role. For instance, the synthesis of 3,4,5-trisubstituted isoxazole derivatives has been explored to evaluate their cytotoxic activity, with specific substitutions leading to more potent compounds. elsevierpure.com

Furthermore, the introduction of fluorine atoms or other specific chemical groups can modulate the electronic properties and metabolic stability of the molecule, thereby enhancing its bioactivity and pharmacokinetic profile.

Role in Overcoming Drug Resistance (e.g., Radio-resistance, Antimicrobial Resistance)

Drug resistance is a major challenge in the treatment of cancer and infectious diseases. The 3,5-disubstituted isoxazole scaffold has shown promise in the development of agents that can overcome resistance mechanisms.

In the context of cancer, certain tyrosol derivatives bearing a 3,5-disubstituted isoxazole have been found to inhibit the proliferation of not only newly diagnosed chronic myeloid leukemia (CML) cells but also those resistant to the tyrosine kinase inhibitor imatinib. nih.gov This suggests that these compounds may act through a mechanism that is distinct from or can bypass the resistance pathways that affect conventional therapies.

In the realm of antimicrobial resistance, isoxazole derivatives are being investigated as novel antibacterial and antifungal agents. researchgate.net The development of new chemical entities with novel mechanisms of action is a key strategy to combat the rise of multi-drug resistant (MDR) pathogens. For example, novel 4,5-dihydroisoxazole-containing benzamide derivatives have been designed as potent inhibitors of the bacterial cell division protein FtsZ, showing efficacy against a variety of MDR Staphylococcus aureus strains. mdpi.com

Future Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Scalability

The progression of any promising compound from a laboratory curiosity to a viable therapeutic candidate hinges on the development of a robust and scalable synthetic process. Future research must prioritize moving beyond traditional, small-scale synthesis methods for 3,5-Dimethyl-4-(phenoxymethyl)isoxazole.

Key areas for exploration should include:

Continuous Flow Synthesis: This modern approach offers significant advantages over batch processing, including improved safety, efficiency, and control. acs.org A continuous flow process for this compound could lead to higher yields and purity while minimizing waste. acs.org

Green Chemistry Approaches: The use of eco-friendly and cost-effective reaction media, such as deep eutectic solvents (DES), should be investigated. acs.orgcore.ac.uk These methods reduce the environmental impact and can simplify purification processes. acs.org

Catalytic Methods: Research into novel catalytic systems, such as copper(I)-catalyzed or palladium-catalyzed reactions, could provide more efficient and regioselective pathways to the isoxazole (B147169) core. rsc.orgresearchgate.net

Process Optimization: A systematic optimization of reaction parameters—including temperature, pressure, catalyst loading, and reaction time—is essential for developing a process that is both cost-effective and suitable for large-scale industrial production. acs.org

Table 1: Comparison of Hypothetical Synthetic Pathways

| Parameter | Conventional Batch Synthesis (Hypothetical) | Proposed Flow Chemistry Method (Future Goal) |

|---|---|---|

| Yield | Moderate | High (>95%) |

| Reaction Time | Hours to Days | Minutes |

| Scalability | Limited, potential for batch-to-batch variability | Excellent, consistent production |

| Safety | Potential for thermal runaway in large batches | Enhanced safety due to small reaction volumes |

| Environmental Impact | High solvent and reagent consumption | Reduced waste, potential for solvent recycling |

Advanced SAR Studies Utilizing High-Throughput Screening and Omics Technologies

A deep understanding of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic properties of a lead compound. For this compound, a systematic and advanced SAR investigation is a critical next step. nih.gov

Future research should involve:

Combinatorial Chemistry: The synthesis of a focused library of analogues by modifying three key regions: the 3,5-dimethylisoxazole (B1293586) ring, the phenoxy group (e.g., introducing various substituents at the ortho, meta, and para positions), and the methylene (B1212753) linker connecting the two moieties.

High-Throughput Screening (HTS): This library of analogues should be subjected to HTS against a panel of biological targets to rapidly generate a large dataset. rsc.org HTS campaigns are instrumental in identifying initial hits and understanding how structural modifications influence activity. rsc.org

Omics Integration: To gain a broader understanding of the compounds' effects, SAR studies can be integrated with omics technologies. For instance, transcriptomics (gene expression profiling) and proteomics (protein expression profiling) can reveal how different structural analogues affect cellular pathways, providing a more holistic view of their biological impact beyond a single target.

Table 2: Illustrative SAR Library Design

| Modification Site | Example Substituents | Desired Outcome | Rationale |

|---|---|---|---|

| Phenoxy Ring (Para-position) | -F, -Cl, -CF3, -OCH3 | Increased Potency | Electron-withdrawing/donating groups can alter binding affinity. |

| Isoxazole Methyl Groups | -CH2F, -CF3, -Cyclopropyl | Improved Metabolic Stability | Modifying sites of potential metabolism. |

| Methylene Linker | -C=O, -CH(OH)-, -NH- | Altered Flexibility/Polarity | To optimize compound conformation and solubility. |

Deeper Mechanistic Elucidation at Cellular and Sub-cellular Levels

Identifying the precise mechanism of action is crucial for the rational development of a drug candidate. For many isoxazole derivatives, the mechanism involves complex cellular processes like the induction of apoptosis, cell cycle arrest, or the inhibition of specific enzymes. nih.govnih.govnih.gov A focused research program is needed to uncover how this compound exerts its biological effects.

A proposed research cascade includes:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein(s) or cellular components that the compound binds to.

Pathway Analysis: Once a target is identified, further studies should map the downstream signaling pathways that are modulated. This can involve analyzing changes in protein phosphorylation, gene expression, and metabolite levels. nih.gov

Cellular Assays: Investigating the compound's effect on fundamental cellular processes. For example, studies on cell cycle progression can determine if the compound causes arrest at specific phases (e.g., G1, S, G2/M). researchgate.net Apoptosis assays can confirm if the compound induces programmed cell death. nih.govresearchgate.net

Sub-cellular Localization: Using fluorescently tagged versions of the compound and advanced microscopy to visualize its accumulation within specific cellular compartments (e.g., nucleus, mitochondria, cytoplasm), providing clues about its site of action.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govmednexus.org Integrating these technologies into the research program for this compound could significantly enhance efficiency and success rates. bohrium.com

Future directions in this domain include:

Predictive Modeling: Using the SAR data generated from HTS to train ML models. nih.gov These models can predict the biological activity, selectivity, and pharmacokinetic properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

De Novo Design: Employing generative AI models to design novel molecules from scratch. nih.gov These models, guided by the structural features of this compound and the desired activity profile, can propose innovative structures that may possess superior properties.

Data Analysis: Applying AI to analyze complex datasets from omics studies. AI algorithms can identify subtle patterns and correlations in large-scale biological data that may be missed by traditional analysis, leading to new insights into the compound's mechanism of action. bohrium.com

Expanding Therapeutic Applications beyond Currently Explored Areas

The isoxazole scaffold is known for its chemical versatility and has been associated with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. mdpi.comrsc.org Given this promiscuity, it is crucial to explore the full therapeutic potential of this compound beyond any single initial finding.

A strategic screening approach should be implemented:

Broad-Based Screening: The compound should be tested against a diverse array of disease models. This includes various cancer cell lines (e.g., breast, lung, colon), models of inflammatory diseases (e.g., rheumatoid arthritis, psoriasis), neurodegenerative disorders (e.g., Alzheimer's, Parkinson's), and a panel of pathogenic microbes. mdpi.comnih.gov

Targeted Exploration: As mechanistic insights are gained (Section 7.3), the screening strategy can become more focused. For example, if the compound is found to inhibit a particular kinase, it should be tested in diseases where that kinase is known to be overactive.

Repurposing: Even if the compound shows modest activity in its primary screening, its profile may make it a candidate for drug repurposing, a strategy that can significantly shorten the development timeline.

Table 3: Potential Therapeutic Areas for Screening

| Therapeutic Area | Rationale Based on Isoxazole Class | Example In Vitro Assays |

|---|---|---|

| Oncology | Many isoxazoles show potent cytotoxicity and inhibit cancer-related targets like Hsp90 and tubulin. nih.govnih.gov | Cancer cell line proliferation assays (e.g., MTT, SRB), apoptosis assays. nih.govnih.gov |

| Inflammation & Autoimmunity | Isoxazole derivatives can inhibit key inflammatory enzymes (e.g., COX-2) and cytokine production. mdpi.comnih.gov | Cytokine release assays (e.g., TNF-α, IL-6), enzyme inhibition assays. |

| Neurodegenerative Diseases | Some isoxazoles exhibit neuroprotective effects and can modulate receptors in the CNS. rsc.orgnih.gov | Neuronal cell viability assays, beta-amyloid aggregation inhibition assays. |

| Infectious Diseases | The isoxazole ring is a component of several antibacterial and antifungal agents. mdpi.comresearchgate.net | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. |

Q & A

Basic: What are the key synthetic strategies for preparing 3,5-dimethyl-4-(phenoxymethyl)isoxazole?

Answer:

The synthesis typically involves cycloaddition reactions between nitrile oxides and dipolarophiles (e.g., alkynes or alkenes). For example:

- Step 1: Formation of nitrile oxide intermediates via hydroxylamine treatment of α,β-unsaturated nitriles .

- Step 2: Cycloaddition with a phenoxymethyl-substituted dipolarophile under reflux conditions (e.g., ethanol, 18–24 hours) .

- Step 3: Purification via recrystallization (water-ethanol mixtures) or column chromatography. Yields range from 65% to 75% depending on substituents and reaction optimization .

Key Variables:

- Solvent polarity (DMSO, ethanol).

- Temperature control during cycloaddition.

- Stoichiometric ratios of reagents .

Advanced: How can reaction conditions be systematically optimized to enhance yields of this compound derivatives?

Answer:

Optimization involves iterative adjustments to:

- Catalytic Systems: Use acetic acid or pyridine to stabilize intermediates .

- Solvent Screening: Polar aprotic solvents (e.g., DMSO) improve cycloaddition efficiency, while ethanol-water mixtures aid in purification .

- Time-Temperature Profiles: Extended reflux durations (≥18 hours) are critical for complete conversion but may require balancing with decomposition risks .

Case Study:

In a metal-free synthesis, yields improved from 65% to >80% by adjusting acrylonitrile stoichiometry and using aqueous pyridine as a co-solvent .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy:

- Isoxazole ring vibrations (~1600 cm) and C-O-C stretches (~1250 cm) .

- HPLC: Purity assessment (>95%) with reverse-phase columns (C18) and UV detection .

Advanced: How can spectral data resolve structural ambiguities in isoxazole derivatives?

Answer:

- IR Distinctions: Isoxazole carbonyl stretches (1710 cm) vs. open-chain carbonyls (1660 cm) differentiate ring-closed products from intermediates .

- NMR Coupling Patterns: Multiplicity of aromatic protons (e.g., para-substituted phenyl groups) clarifies substitution patterns .

- X-ray Crystallography: Definitive confirmation of regiochemistry in cycloadducts (e.g., 3,5 vs. 4,5 substitution) .

Example:

In 4-arylazo derivatives, H NMR singlet peaks for amino groups (δ 6.1 ppm) confirmed ring closure, excluding linear isomers .

Advanced: What computational methods aid in elucidating electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT): Predicts frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C-H···O) influencing crystal packing .

- Molecular Dynamics Simulations: Models solvation effects and stability under varying pH/temperature conditions .

Advanced: How can researchers evaluate the biological activity of this compound in vitro?

Answer:

- Cytotoxicity Assays:

- Mechanistic Studies:

- Western blotting for p21 expression, linking to cell cycle arrest .

- SAR Analysis:

Advanced: How should conflicting data on biological activity or synthetic yields be addressed?

Answer:

- Controlled Replication: Standardize solvent purity, temperature, and cell lines across labs.

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Probes: Use isotopic labeling (e.g., N) to trace reaction pathways and validate intermediates .